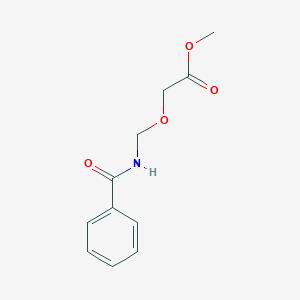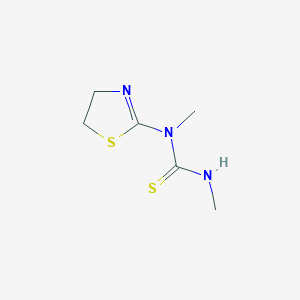![molecular formula C9H18N2O3Si B14631030 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole CAS No. 55349-24-1](/img/structure/B14631030.png)
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a trimethoxysilyl-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
科学的研究の応用
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique reactivity and stability
作用機序
The mechanism of action of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s stability and reactivity. Additionally, the pyrazole ring can participate in various biochemical pathways, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the trimethoxysilyl group, making it less reactive in certain applications.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride: Contains a similar trimethoxysilyl group but has different substituents, leading to distinct properties and applications
Uniqueness
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is unique due to the presence of both dimethyl and trimethoxysilyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
55349-24-1 |
|---|---|
分子式 |
C9H18N2O3Si |
分子量 |
230.34 g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)methyl-trimethoxysilane |
InChI |
InChI=1S/C9H18N2O3Si/c1-8-6-9(2)11(10-8)7-15(12-3,13-4)14-5/h6H,7H2,1-5H3 |
InChIキー |
MJAZHVWJKPQUMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C[Si](OC)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


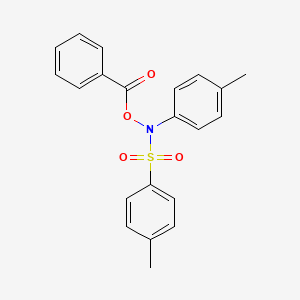
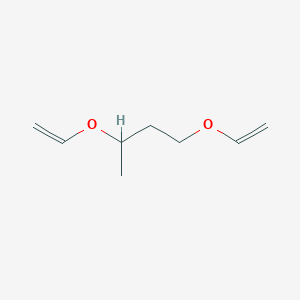
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
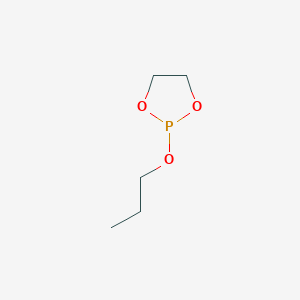

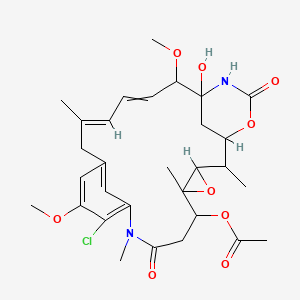
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
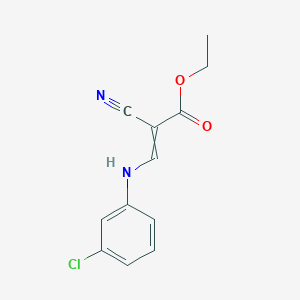
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
